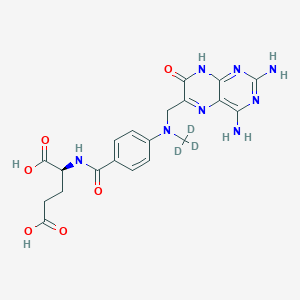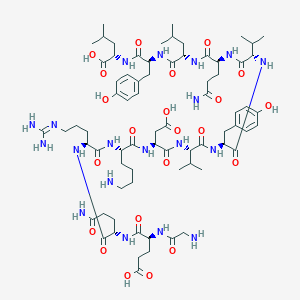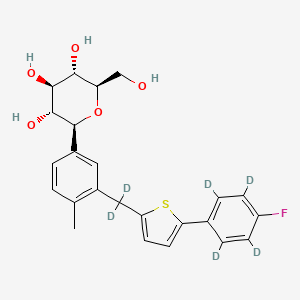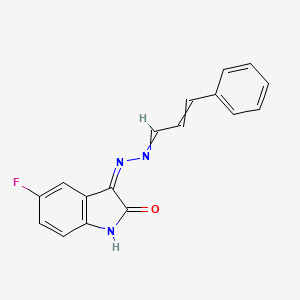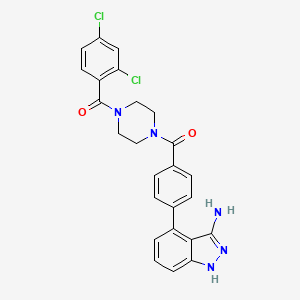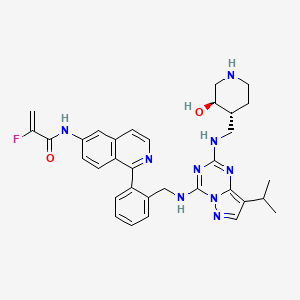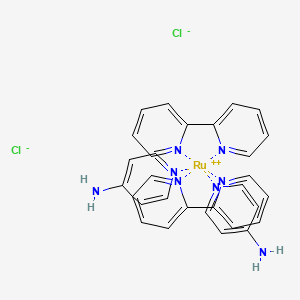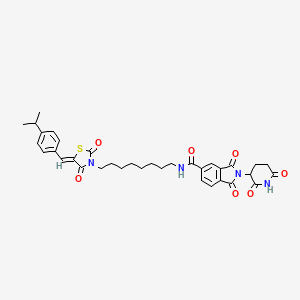
(Z)-2-(2,6-Dioxopiperidin-3-yl)-N-(8-(5-(4-isopropylbenzylidene)-2,4-dioxothiazolidin-3-yl)octyl)-1,3-dioxoisoindoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MDEG-541 is a potent MYC-MAX degrader that exhibits antiproliferative activity by downregulating the expression of GSPT1, MYC, GSPT2, and PLK1 proteins . This compound is primarily used in scientific research for its ability to target and degrade specific proteins involved in cancer cell proliferation .
準備方法
MDEG-541 is synthesized using a combination of the MYC-MAX dimerization inhibitor 10058-F4 derivative 28RH and Thalidomide . The synthetic route involves the formation of a proteolysis targeting chimera (PROTAC) that links these two molecules . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and may require specific temperature and pH conditions to ensure the stability and efficacy of the final product .
化学反応の分析
MDEG-541 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . The major products formed from these reactions are typically derivatives of the original compound, which may exhibit different biological activities .
科学的研究の応用
MDEG-541 has a wide range of scientific research applications, including:
作用機序
MDEG-541 exerts its effects by targeting the MYC-MAX dimerization, leading to the degradation of MYC and other associated proteins . The compound functions as a PROTAC, which recruits the cellular machinery responsible for protein degradation, specifically the proteasome and cereblon E3 ligase . This results in the ubiquitination and subsequent degradation of the target proteins, thereby inhibiting their biological functions and reducing cancer cell proliferation .
類似化合物との比較
MDEG-541 is unique in its ability to specifically target and degrade the MYC-MAX dimer, making it a valuable tool in cancer research . Similar compounds include:
Thalidomide: An immunomodulatory drug that has been repurposed as a component of PROTACs for targeted protein degradation.
VPC-70063: Another MYC-MAX inhibitor that exhibits similar antiproliferative activity but through different mechanisms.
These compounds highlight the uniqueness of MDEG-541 in its dual functionality as both an inhibitor and a degrader of MYC-MAX .
特性
分子式 |
C35H38N4O7S |
|---|---|
分子量 |
658.8 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-N-[8-[(5Z)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]octyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C35H38N4O7S/c1-21(2)23-11-9-22(10-12-23)19-28-34(45)38(35(46)47-28)18-8-6-4-3-5-7-17-36-30(41)24-13-14-25-26(20-24)33(44)39(32(25)43)27-15-16-29(40)37-31(27)42/h9-14,19-21,27H,3-8,15-18H2,1-2H3,(H,36,41)(H,37,40,42)/b28-19- |
InChIキー |
VZYRJQMVYHIUAB-USHMODERSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


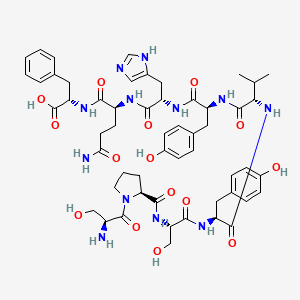
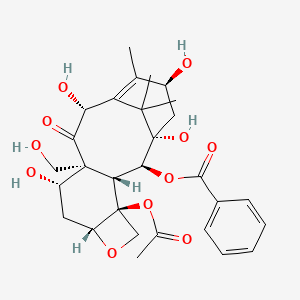
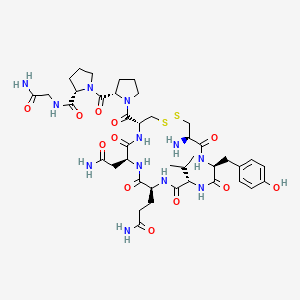
![2,5-Dioxo-1-((6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanoyl)oxy)pyrrolidine-3-sulfonic acid, sodium salt](/img/structure/B12394050.png)
![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394055.png)
